Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl phosphate
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Overview
Description
Diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate is a complex organofluorine compound. It is characterized by its long perfluorinated carbon chain and phosphate group, making it a unique molecule with distinct properties. This compound is known for its high thermal stability, hydrophobicity, and chemical resistance, which are attributed to the presence of multiple fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate typically involves the reaction of a perfluorinated alcohol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Perfluorinated alcohol+Phosphoric acid→Diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and distillation to remove impurities and obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the phosphate group, resulting in different phosphorous-containing products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized fluorinated compounds.
Scientific Research Applications
Diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate has several scientific research applications:
Chemistry: Used as a surfactant and emulsifier in various chemical processes due to its unique surface-active properties.
Biology: Investigated for its potential use in biological systems as a non-toxic, stable compound for drug delivery and imaging.
Medicine: Explored for its potential in medical applications, including as a component in diagnostic agents and therapeutic formulations.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants due to its exceptional chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate involves its interaction with molecular targets through its phosphate group and perfluorinated chain. The phosphate group can form hydrogen bonds and electrostatic interactions with various biomolecules, while the perfluorinated chain provides hydrophobic interactions, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-nonacosafluoro-2-hydroxyheptadecyl) phosphate: Similar in structure but with a shorter perfluorinated chain.
Diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl) phosphate: Contains a trifluoromethyl group, adding to its chemical diversity.
Uniqueness
Diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate stands out due to its exceptionally long perfluorinated chain, which imparts superior hydrophobicity and thermal stability compared to similar compounds. This makes it particularly valuable in applications requiring extreme chemical resistance and durability.
Biological Activity
Diammonium 4,4,5,5,...-tritriacontafluoro-2-hydroxynonadecyl phosphate (CAS Number: 94200-50-7) is a complex organophosphate compound characterized by its extensive perfluorinated carbon chain and phosphate functional group. This article delves into the biological activity of this compound based on existing research findings and case studies.
The compound features a long carbon chain fully substituted with fluorine atoms which contributes to its unique properties such as hydrophobicity and chemical stability . The molecular formula is C14H14F23N2O5P, with a molecular weight of approximately 758.21 g/mol . The presence of both ammonium and phosphate groups suggests potential applications in various fields including surfactants and emulsifiers.
Toxicological Studies
Research indicates that fluorinated compounds like diammonium 4,...-tritriacontafluoro-2-hydroxynonadecyl phosphate may exhibit toxic effects in biological systems. Key findings include:
- Bioaccumulation Potential : Studies have shown that these compounds can accumulate in living organisms due to their hydrophobic nature .
- Endocrine Disruption : In vitro studies reveal that exposure to high concentrations can disrupt endocrine functions and lead to cellular stress responses .
- Lipid Metabolism Alterations : The compound has been linked to alterations in lipid metabolism which may have implications for health .
Case Studies
- Cellular Stress Response : A study conducted on mammalian cell lines exposed to varying concentrations of the compound demonstrated significant cellular stress responses at concentrations above 100 µg/mL. This was evidenced by increased reactive oxygen species (ROS) levels and activation of stress-related pathways .
- Aquatic Toxicity : Research on aquatic organisms highlighted the potential for significant toxicity. For instance, exposure to diammonium 4,...-tritriacontafluoro-2-hydroxynonadecyl phosphate resulted in reduced survival rates and reproductive success in fish models .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrophobic Interactions : The fluorinated structure enhances hydrophobic interactions with cellular membranes leading to potential membrane disruption.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress through ROS generation which is linked to various pathologies including cancer and neurodegenerative diseases .
Research Findings Summary Table
Properties
CAS No. |
94200-49-4 |
---|---|
Molecular Formula |
C19H14F33N2O5P |
Molecular Weight |
1008.2 g/mol |
IUPAC Name |
diazanium;(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate |
InChI |
InChI=1S/C19H8F33O5P.2H3N/c20-4(21,1-3(53)2-57-58(54,55)56)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)15(42,43)16(44,45)17(46,47)18(48,49)19(50,51)52;;/h3,53H,1-2H2,(H2,54,55,56);2*1H3 |
InChI Key |
SYIONWFFQGTSLC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
Origin of Product |
United States |
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